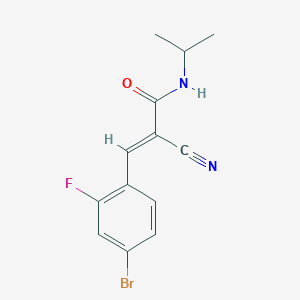

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, a cyano group, and an enamide structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

Formation of the Enamide: The aniline derivative undergoes a reaction with acrylonitrile in the presence of a base such as potassium carbonate to form the cyano group.

Isomerization: The resulting product is then subjected to isomerization conditions to obtain the (E)-isomer of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alkanes.

Substitution: Formation of iodinated derivatives or other substituted products.

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C13H12BrFNO and a molecular weight of approximately 303.14 g/mol. The structure features a cyano group, which is known to enhance biological activity, and a bromofluorophenyl moiety that contributes to its lipophilicity and potential for biological interaction.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, the compound exhibited mean growth inhibition (GI50) values below 20 μM in several assays conducted by the National Cancer Institute (NCI) . The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics, especially in the face of rising antibiotic resistance .

Synthetic Methodologies

The synthesis of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide can be achieved through various chemical reactions, including:

- Aldol Condensation : This method involves the reaction of suitable aldehydes or ketones with cyanoacetate derivatives to form the desired enamine structure.

- Bromination and Fluorination : Selective bromination and fluorination reactions can be employed to introduce the halogen substituents at specific positions on the phenyl ring.

The following table summarizes some synthetic routes for this compound:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Aldol Condensation | Cyanoacetate, aldehyde | Basic conditions |

| 2 | Bromination | Bromine | Electrophilic aromatic substitution |

| 3 | Fluorination | Fluorinating agents (e.g., Selectfluor) | Mild conditions |

Anticancer Research

In one notable study, researchers synthesized this compound and evaluated its efficacy against multiple cancer cell lines using NCI protocols. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 10 μM .

Antimicrobial Studies

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL for both bacterial strains, indicating strong antimicrobial activity .

作用機序

The mechanism of action of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide depends on its application:

In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in devices.

In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Similar Compounds

- (E)-3-(4-chloro-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

- (E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Uniqueness

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to the specific combination of bromo and fluorine substituents, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

生物活性

Chemical Structure and Properties

The molecular formula of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is C13H12BrFN3. The compound features a bromine and a fluorine atom on the aromatic ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structural features showed promising results against various cancer cell lines, suggesting potential for this compound in cancer therapy .

The mechanism through which this compound exerts its effects is hypothesized to involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds with similar cyano groups have been shown to interact with protein kinases and other signaling molecules involved in cell cycle regulation and apoptosis .

Case Studies

- In Vitro Studies : A study involving in vitro assays demonstrated that analogs of this compound inhibited the growth of human cancer cell lines such as Mia PaCa-2 and PANC-1. The compound was found to induce apoptosis through the activation of caspase pathways .

- In Vivo Studies : In vivo studies using mouse models showed that treatment with similar compounds led to significant tumor regression compared to control groups. The treatment also resulted in reduced side effects compared to traditional chemotherapy agents .

Synthesis

The synthesis of this compound typically involves several steps:

- Halogenation : Introduction of bromine and fluorine atoms onto the phenyl ring.

- Formation of the Cyano Group : This can be achieved through nucleophilic substitution reactions.

- Amidation : Formation of the amide bond with propan-2-amine.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Halogenation | Bromine, Fluorine |

| 2 | Nucleophilic Substitution | Sodium cyanide |

| 3 | Amidation | Propan-2-amine |

特性

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-3-4-11(14)6-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFBDASSAWBGQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=C(C=C(C=C1)Br)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=C(C=C(C=C1)Br)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。